N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Catalog No.
S2817214
CAS No.
946288-63-7
M.F
C22H26N2O4
M. Wt
382.46
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-d...

CAS Number

946288-63-7

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.46

InChI

InChI=1S/C22H26N2O4/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(26)23-18-9-10-19-16(13-18)7-6-12-24(19)15(3)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26)

InChI Key

PQCVSWOFMJYIDW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OCC

Solubility

not available
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide, also known as TEI-9647, is a small molecule drug candidate that has shown potential in different fields of research and industry. This paper aims to provide a comprehensive analysis of the chemical, biological, and physical properties of TEI-9647, as well as its synthesis, characterization, and analytical methods. Additionally, this paper will delve into the current state of research, potential implications in various fields, limitations, and future directions for TEI-9647.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a derivative of quinoline, a heterocyclic aromatic compound that has attracted significant attention due to its promising biological activities, such as anticancer, antimalarial, and antimicrobial effects. Precisely, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a novel inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), which is an enzyme involved in DNA repair and cell survival. Inhibiting PARP-1 can selectively kill cancer cells that have damaged DNA, making it a potential chemotherapy agent. Based on these promising results, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has emerged as an attractive molecule for further analysis in different fields of research.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a colorless to pale yellow crystalline powder that has a melting point of 182-186°C. The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is C25H28N2O4, with a molecular weight of 420.5 g/mol. The compound is sparingly soluble in water, but it dissolves well in organic solvents like dimethyl sulfoxide, methanol, and ethanol. The compound is also stable under acidic and basic conditions and can withstand high temperatures without significant decomposition.
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide involves a series of chemical reactions, including acetylation, reduction, and condensation. In one method, 3,4-diethoxybenzaldehyde is reacted with N-acetyl-1,2,3,4-tetrahydroquinoline in the presence of a reducing agent to form N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide. The compound is then purified via recrystallization or column chromatography.
The characterization of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is mainly done using spectroscopic techniques like NMR, Mass spectrometry, and IR. These techniques allow for the identification of the molecular structure and purity of the compound.
The analytical methods used to evaluate the quality of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods can detect any impurities or degradation products in the compound and ensure its purity.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has shown promising pharmacological effects in various biological assays, particularly in inhibiting PARP-1. The compound selectively induces cell death in cancer cells while sparing normal cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option. Additionally, the compound has exhibited antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV).
The safety and toxicity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide have only been assessed in animal models, and no human trials have been conducted to date. In rat models, the compound showed low acute toxicity, and no significant adverse effects were observed at doses up to 3,000 mg/kg. However, long-term effects and chronic toxicity have not been adequately evaluated, and further studies are required to assess the compound's safety adequately.
The potential applications of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide are widespread and encompass many different fields of research, including chemistry, biology, medicine, and material science. The compound's use as a chemotherapy agent is being researched, and it has shown promising results in sensitizing cancer cells to other chemotherapeutic agents. Additionally, it could be used as a lead compound for developing new drugs with improved efficacy and fewer side effects. The compound's antiviral properties make it a potential candidate for developing new anti-viral agents. Furthermore, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been used to functionalize carbon nanotubes, which could have implications in the development of new materials with improved mechanical and electrical properties.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is still in the pre-clinical development phase and has not yet undergone human clinical trials. However, the compound's potential has attracted the attention of many researchers in different fields, and several studies have been conducted on its biological activities and chemical synthesis.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has the potential to make a significant impact in many different fields of research and industry. Its use as a chemotherapy agent could revolutionize cancer treatment by selectively targeting cancer cells and sparing normal cells, thereby reducing the side effects associated with traditional chemotherapy. Developing new anti-viral agents based on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide could help combat the spread of diseases like HSV and HCMV. The compound's use in functionalizing carbon nanotubes could help develop new materials with improved properties for various applications, including electronics, energy storage, and water treatment.
Despite its numerous potential applications, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has some limitations that need to be addressed before it can be used in clinical settings. Firstly, the compound's toxicity needs to be evaluated further to determine its long-term effects and chronic toxicity. Secondly, the compound's stability needs to be improved to increase its shelf-life and ensure its efficacy. Thirdly, the compound's specificity for PARP-1 in vivo needs to be determined to avoid unwanted side effects. Lastly, more studies are needed to optimize the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide and to develop more efficient routes of synthesis.
1. Synthesis of novel derivatives of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide to improve efficacy and specificity
2. Evaluation of the compound's toxicity in human models
3. Development of new drug delivery systems for incorporating N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
4. Investigation of combination therapy options using N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide and other chemotherapeutic agents
5. Analysis of the compound's impact on DNA repair mechanisms
6. Investigation of the compound's potential in treating other diseases in addition to cancer and viral infections
7. Optimization of the compound's synthesis to improve yield and reduce production costs
In conclusion, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a promising compound that has shown potential in various fields of research and industry. Its inhibitory effects on PARP-1 make it a potential chemotherapy agent, and its antiviral properties make it a candidate for developing new anti-viral agents. The compound's use in functionalizing carbon nanotubes could also have implications in the development of new materials with improved properties for various applications. However, further research is required to optimize the synthesis, evaluate the compound's toxicity, and determine its specificity for PARP-1 in vivo.

XLogP3

3.2

Dates

Modify: 2023-08-17

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